4-allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol: is a chemical compound with the molecular formula C13H15N3O2S and a molecular weight of 277.35 g/mol . This compound is characterized by the presence of a triazole ring, an allyl group, and a methoxyphenoxy moiety. It is used in various scientific research applications, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Allyl Group: The allyl group is introduced via an alkylation reaction using allyl bromide.
Attachment of the Methoxyphenoxy Moiety: The methoxyphenoxy group is attached through an etherification reaction using 4-methoxyphenol and a suitable base.
Industrial Production Methods:
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.
Substitution: The allyl and methoxyphenoxy groups can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit certain enzymes, particularly those involved in metabolic pathways.
Antimicrobial Activity: Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine:
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer activities.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of 4-allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The allyl and methoxyphenoxy groups may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
- 4-allyl-5-[(4-hydroxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
- 4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
- 4-allyl-5-[(4-nitrophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Comparison:
- Uniqueness: The presence of the methoxy group in 4-allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol imparts unique electronic and steric properties, influencing its reactivity and binding interactions.
- Reactivity: The methoxy group can participate in hydrogen bonding and other non-covalent interactions, potentially enhancing the compound’s biological activity compared to its analogs .
Properties
IUPAC Name |
3-[(4-methoxyphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-3-8-16-12(14-15-13(16)19)9-18-11-6-4-10(17-2)5-7-11/h3-7H,1,8-9H2,2H3,(H,15,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRETVRFAPFWBRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NNC(=S)N2CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360244 |
Source
|
Record name | 4-allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
669740-18-5 |
Source
|
Record name | 4-allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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